molecular formula C16H15Cl2NO2 B4075757 2-(3-chlorophenoxy)-N-[(2-chlorophenyl)methyl]propanamide

2-(3-chlorophenoxy)-N-[(2-chlorophenyl)methyl]propanamide

Cat. No.: B4075757
M. Wt: 324.2 g/mol
InChI Key: FHPPCURCUVGFFZ-UHFFFAOYSA-N
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Description

2-(3-chlorophenoxy)-N-[(2-chlorophenyl)methyl]propanamide is an organic compound with the molecular formula C16H15Cl2NO2. It is a member of the chlorophenoxy family, which is known for its applications in various fields, including agriculture and pharmaceuticals .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-chlorophenoxy)-N-[(2-chlorophenyl)methyl]propanamide typically involves the reaction of 3-chlorophenol with 2-chlorobenzylamine in the presence of a base, followed by the addition of propionyl chloride. The reaction conditions often include:

    Temperature: Room temperature to 50°C

    Solvent: Organic solvents like dichloromethane or toluene

    Catalyst: Base such as sodium hydroxide or potassium carbonate

Industrial Production Methods

Industrial production methods for this compound may involve large-scale batch reactors where the reactants are mixed and allowed to react under controlled conditions. The product is then purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

2-(3-chlorophenoxy)-N-[(2-chlorophenyl)methyl]propanamide undergoes various chemical reactions, including:

    Oxidation: Can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction can lead to the formation of amines.

    Substitution: Halogen atoms can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide.

Major Products

Scientific Research Applications

2-(3-chlorophenoxy)-N-[(2-chlorophenyl)methyl]propanamide has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development.

    Industry: Utilized in the production of herbicides and pesticides.

Mechanism of Action

The mechanism of action of 2-(3-chlorophenoxy)-N-[(2-chlorophenyl)methyl]propanamide involves its interaction with specific molecular targets. It can inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • 2,4-Dichlorophenoxyacetic acid (2,4-D)
  • Mecoprop
  • 2,4,5-Trichlorophenoxyacetic acid (2,4,5-T)

Uniqueness

2-(3-chlorophenoxy)-N-[(2-chlorophenyl)methyl]propanamide is unique due to its specific structural features, which confer distinct chemical and biological properties. Compared to other chlorophenoxy compounds, it may exhibit different reactivity and biological activity profiles .

Properties

IUPAC Name

2-(3-chlorophenoxy)-N-[(2-chlorophenyl)methyl]propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15Cl2NO2/c1-11(21-14-7-4-6-13(17)9-14)16(20)19-10-12-5-2-3-8-15(12)18/h2-9,11H,10H2,1H3,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHPPCURCUVGFFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NCC1=CC=CC=C1Cl)OC2=CC(=CC=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15Cl2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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